molecular formula C10H14Cl2N2O2S B2659387 1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride CAS No. 1049791-62-9

1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride

Cat. No. B2659387
CAS RN: 1049791-62-9
M. Wt: 297.19
InChI Key: AUVCTUBDAGMLJY-UHFFFAOYSA-N
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Description

“1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride” is a chemical compound with the molecular formula C10H13ClN2O2S•HCl . It has a molecular weight of 297.2 . This compound is used for proteomics research .


Synthesis Analysis

While specific synthesis methods for “1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride” were not found, there are general methods for the synthesis of piperazine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride” can be represented by the SMILES string Cl [H].Clc1ccccc1N2CCNCC2 . This indicates that the compound contains a piperazine ring with a sulfonyl group attached to a chlorophenyl group.


Physical And Chemical Properties Analysis

“1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride” is a powder . It has a melting point of 160-163 °C (dec.) (lit.) . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis of Piperazine Derivatives

The compound can be used in the synthesis of piperazine derivatives . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The methods for the synthesis include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Proteomics Research

“1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride” is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify potential drug targets, and understand the complex biological processes at the molecular level .

Pharmaceutical Applications

Piperazine moiety, a part of “1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride”, is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs are used to treat a variety of conditions, including cardiovascular diseases, psychiatric disorders, and diabetes .

Organic Synthesis

This compound can be used in organic synthesis, particularly in the synthesis of chiral piperazines . Chiral piperazines are important building blocks in the synthesis of pharmaceuticals and bioactive compounds .

Chemical Research

“1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride” can be used in chemical research, particularly in the study of heterocyclic compounds . Heterocyclic compounds are widely used in many areas of chemistry, including drug design, agrochemicals, and dyes .

Biochemical Research

This compound is used in biochemical research . It can be used to study various biochemical processes, including enzyme reactions, metabolic pathways, and cellular functions .

properties

IUPAC Name

1-(2-chlorophenyl)sulfonylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2S.ClH/c11-9-3-1-2-4-10(9)16(14,15)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVCTUBDAGMLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride

CAS RN

1049791-62-9
Record name 1-(2-chlorobenzenesulfonyl)piperazine hydrochloride
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